molecular formula C15H27BO2 B13627542 (Z)-4,4,5,5-Tetramethyl-2-((2,4,4-trimethylcyclopentylidene)methyl)-1,3,2-dioxaborolane

(Z)-4,4,5,5-Tetramethyl-2-((2,4,4-trimethylcyclopentylidene)methyl)-1,3,2-dioxaborolane

Cat. No.: B13627542
M. Wt: 250.19 g/mol
InChI Key: UTXNKYCTDMTHCJ-BENRWUELSA-N
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Description

4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical properties and versatility in various chemical reactions. This compound is often used in organic synthesis, particularly in the formation of boronates, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes in the presence of transition metal catalysts. For example, the hydroboration of allyl phenyl sulfone using a rhodium catalyst can yield this compound . Other methods include the borylation of benzylic C-H bonds of alkylbenzenes using palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration or borylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium, rhodium, and copper catalysts. Reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield. Solvents such as tetrahydrofuran (THF) and toluene are frequently used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions include pinacol benzyl boronate, aryl boronates, and chiral allenyl boronates .

Scientific Research Applications

4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. This property allows it to participate in various chemical reactions, such as hydroboration and borylation, where it acts as a boron source. The compound’s molecular targets and pathways include the activation of C-H bonds and the formation of boronates through catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane is unique due to its specific structure, which provides high stability and reactivity in various chemical reactions. Its ability to form stable boron-carbon bonds and participate in catalytic processes makes it a valuable compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C15H27BO2

Molecular Weight

250.19 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-(2,4,4-trimethylcyclopentylidene)methyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H27BO2/c1-11-8-13(2,3)9-12(11)10-16-17-14(4,5)15(6,7)18-16/h10-11H,8-9H2,1-7H3/b12-10-

InChI Key

UTXNKYCTDMTHCJ-BENRWUELSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CC(CC2C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CC(CC2C)(C)C

Origin of Product

United States

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